N-(4-Aminopiperazin-1-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminopiperazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-14-6-8-15(9-7-14)13-11(16)10-4-2-1-3-5-10/h1-5H,6-9,12H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPXHWOOHVMZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1N)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Aminopiperazin 1 Yl Benzamide and Structural Analogues
Retrosynthetic Analysis of the N-(4-Aminopiperazin-1-yl)benzamide Core
A retrosynthetic analysis of this compound reveals several logical disconnections to simplify the structure into readily available starting materials. The most prominent disconnection is the amide bond, which is a common and reliable bond-forming reaction. This leads to two primary synthons: a benzoyl group precursor, such as benzoic acid or benzoyl chloride, and a 1-aminopiperazine moiety.
Further disconnection of the 1-aminopiperazine synthon can be envisioned. The piperazine (B1678402) ring itself can be disconnected through various C-N bond cleavages, ultimately leading back to simpler acyclic diamine precursors. A key disconnection targets the N-N bond of the hydrazine (B178648) group, which suggests a synthesis starting from a piperazine and an aminating agent.
This analysis highlights two main synthetic strategies:
Amide formation as the final step: This involves synthesizing a substituted 1-aminopiperazine and subsequently coupling it with a benzoic acid derivative.
Piperazine ring formation or functionalization: This approach involves constructing the piperazine ring with the necessary substituents already in place or functionalizing a pre-existing piperazine ring.
Established Synthetic Pathways for Benzamide (B126) Formation
The formation of the benzamide linkage is a cornerstone of the synthesis of this compound. This is typically achieved through the reaction of a carboxylic acid and an amine. hepatochem.com
Direct condensation of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. fishersci.co.uk To overcome this, the carboxylic acid is typically activated to make it more electrophilic. hepatochem.comfishersci.co.uk
Common Activation Methods:
Acyl Chlorides: Conversion of the carboxylic acid to an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), creates a highly reactive electrophile. The subsequent reaction with an amine, known as the Schotten-Baumann reaction, is a widely used method for amide synthesis. fishersci.co.uk
Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions, which is particularly important for complex or sensitive substrates. hepatochem.comrsc.org These reagents activate the carboxylic acid in situ.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Description | Citations |
| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. hepatochem.comfishersci.co.uk Additives are often used to improve efficiency and reduce side reactions. hepatochem.com | hepatochem.comfishersci.co.uk |
| Aminium/Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | These reagents are salts of hydroxybenzotriazole (B1436442) (HOBt) or its aza-derivative (HOAt). fishersci.co.uk They offer a one-step activation process, avoiding the need for DCC and the formation of the O-acylisourea intermediate. fishersci.co.uk | fishersci.co.uk |
| Fluorinating Reagents | TFFH, BTFFH | These reagents generate acyl fluorides in situ, which are effective for coupling sterically hindered substrates and electron-deficient amines. rsc.org | rsc.org |
The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired outcome. numberanalytics.com Factors such as solvent, temperature, and the presence of additives can significantly influence the reaction's success. numberanalytics.com
The piperazine ring is a common motif in medicinal chemistry, valued for its ability to improve the pharmacological and pharmacokinetic properties of drug candidates. encyclopedia.pub While many piperazine-containing drugs are substituted only at the nitrogen positions, recent advances have focused on the functionalization of the carbon atoms (C-H functionalization) to increase structural diversity. mdpi.comresearchgate.netnsf.gov
For the synthesis of this compound, the key functionalization is the introduction of the amino group at the N-4 position. This can be achieved through various methods, including the reaction of a piperazine with an aminating agent. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often employed to control reactivity during multi-step syntheses involving piperazine. mdpi.comnih.gov For instance, a common intermediate like 4-amino-1-Boc-piperidine can be used in reductive amination reactions followed by coupling with an electrophile and subsequent deprotection. nih.gov Derivatization can also be performed post-synthesis; for example, piperazine can be derivatized using dansyl chloride for analytical purposes. nih.gov
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for constructing the target scaffold, typically involving the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com In the context of this compound synthesis, the piperazine nitrogen can act as the nucleophile, attacking an activated benzoic acid derivative.
The SNAr reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (like nitro groups) on the aromatic ring, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com
In some cases, even without strong activating groups, nucleophilic aromatic substitution can be achieved using extremely strong bases as nucleophiles. youtube.com Another important class of reactions is diazonium coupling, where a diazonium salt can be attacked by another aromatic system to form azo compounds. libretexts.org
Advanced Synthetic Techniques and Methodological Optimizations
Continuous efforts are made to improve the efficiency and practicality of synthetic routes, particularly for industrial applications. researchgate.net
Optimizing a chemical reaction is a multi-faceted process aimed at maximizing the yield of the desired product while minimizing impurities. Several strategies can be employed to achieve this goal.
Table 2: Optimization Strategies for Amide Synthesis
| Strategy | Description | Citations |
| Solvent and Temperature Screening | A systematic evaluation of different solvents and reaction temperatures can identify the optimal conditions for a specific transformation. numberanalytics.com Polar aprotic solvents like DMF and DMSO are commonly used for amide bond formation. numberanalytics.com | numberanalytics.com |
| Use of Additives | Additives such as salts, acids, or bases can modulate the reaction environment and improve the outcome. numberanalytics.com For example, HOBt and HOAt are often used with carbodiimides to suppress side reactions and racemization. fishersci.co.uk | fishersci.co.uknumberanalytics.com |
| Concentration Optimization | Adjusting the concentration of reactants can influence the reaction rate and equilibrium, thereby affecting the yield. numberanalytics.com | numberanalytics.com |
| Catalyst Selection | The choice of catalyst can be crucial. For example, in some benzamide syntheses, boric acid is used as a catalyst. youtube.comyoutube.com In other cases, transition metal catalysts are employed. mdpi.com | youtube.comyoutube.commdpi.com |
| Purification Methods | Efficient purification techniques, such as recrystallization or chromatography, are essential for obtaining the final product in high purity. youtube.commdpi.com The choice of method depends on the physical and chemical properties of the compound. | youtube.commdpi.com |
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality into piperazine-containing molecules is of significant interest in drug discovery, as stereoisomers can exhibit distinct pharmacological profiles. While specific literature on the stereoselective synthesis of chiral this compound analogues is not extensively documented, general methodologies for creating chiral piperazines can be applied.
One established strategy for obtaining chiral piperazines involves the use of a chiral pool, starting from readily available chiral precursors like amino acids. Another powerful approach is asymmetric catalysis, which can introduce stereocenters with high enantioselectivity. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These intermediates can then be converted to the corresponding chiral piperazines. dicp.ac.cn
Furthermore, the palladium-catalyzed decarboxylative asymmetric allylic alkylation reaction has been successfully employed for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones. nih.gov These can be subsequently reduced to the desired chiral gem-disubstituted piperazines. nih.gov The development of diastereoselective and enantioselective 1,3-dipolar cycloaddition reactions also offers a pathway to densely substituted chiral pyrrolidines, which can serve as precursors to complex heterocyclic structures. acs.org
These general methods highlight the potential for creating chiral analogues of this compound by either starting with or creating a chiral piperazine core before the benzoylation and subsequent deprotection steps.
A plausible synthetic route to obtain the target compound would first involve the synthesis of the key intermediate, 1-aminopiperazine. This can be achieved through a two-step process starting from piperazine. The initial step is the nitrosation of piperazine, for example, by reacting it with sodium nitrite (B80452) in an acidic medium, to form N-nitrosopiperazine. researchgate.net Subsequently, the nitroso group is reduced to an amino group using a reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to yield 1-aminopiperazine. researchgate.net
With 1-aminopiperazine in hand, the next stage is the benzoylation of one of the nitrogen atoms. To achieve selective benzoylation of the ring nitrogen over the exocyclic amino group, a protecting group strategy would likely be employed. The exocyclic primary amine is generally more nucleophilic and would preferentially react with benzoyl chloride. Therefore, an alternative approach could involve the reaction of a protected piperazine derivative. For instance, reacting piperazine with ethyl benzoate (B1203000) can yield 1-benzoylpiperazine. google.com A similar strategy could be envisioned with a suitably protected 1-aminopiperazine derivative.
A general procedure for the acylation of a piperazine derivative involves reacting it with an acylating agent like benzoyl chloride in an aprotic solvent such as dichloromethane (B109758) (DCM) or toluene. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Piperazine | 1. NaNO₂, 6N HCl, -10°C to 0°C; 2. NaOH | N-Nitrosopiperazine |
| 2 | N-Nitrosopiperazine | LiAlH₄, THF, reflux | 1-Aminopiperazine |
| 3 | 1-Aminopiperazine (or protected derivative) | Benzoyl chloride, aprotic solvent (e.g., DCM), base | This compound (after deprotection if necessary) |
This table presents a generalized synthetic scheme. Specific reaction conditions such as temperature, reaction time, and purification methods would require experimental optimization.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.
One of the key principles is the use of safer solvents. Traditional amide bond formations often utilize hazardous organic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). acs.org Research has shown that water can be a viable and environmentally benign solvent for amide bond formation, despite the potential for low solubility of organic substrates. acs.orgbiotage.comnsf.gov The use of micellar catalysis can help overcome solubility issues in aqueous media. acs.org For the synthesis of benzamides, solvents like 4-formylomorpholine (4FM) have been identified as greener alternatives to traditional aprotic solvents. mdpi.com
Another green approach is the use of catalysis to improve reaction efficiency and reduce waste. Boric acid has been reported as a cheap, readily available, and environmentally friendly catalyst for the amidation of carboxylic acids with urea (B33335) in solvent-free conditions. semanticscholar.orgyoutube.comyoutube.com Enzyme-catalyzed synthesis of amides using hydrolases, such as lipases, in aqueous media is another promising green alternative that offers high selectivity and mild reaction conditions. york.ac.uk
Energy efficiency can be improved by employing methods like microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. youtube.comresearchgate.netarkat-usa.orgnih.govyoutube.com This technique has been successfully applied to the synthesis of various benzamide derivatives. researchgate.netnih.gov
| Green Chemistry Principle | Application in Benzamide Synthesis |
| Safer Solvents | Use of water, 4-formylomorpholine (4FM), or solvent-free conditions. biotage.commdpi.comsemanticscholar.org |
| Catalysis | Boric acid catalysis, enzyme (e.g., lipase) catalysis. semanticscholar.orgyork.ac.uk |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netnih.gov |
| Atom Economy/Process Intensification | One-pot synthesis to minimize intermediate isolation and waste. nih.gov |
This table summarizes potential green chemistry approaches applicable to the synthesis of this compound and its analogues.
Structure Activity Relationship Sar Investigations of N 4 Aminopiperazin 1 Yl Benzamide Derivatives
Fundamental Principles Governing Benzamide (B126) and Piperazine (B1678402) SAR
Benzamide Moiety: Benzamides are a versatile class of compounds with a wide range of pharmacological applications, including antipsychotic, antiemetic, and antitumor activities. researchgate.netontosight.ai The benzamide group can participate in crucial hydrogen bonding interactions with biological targets through its amide N-H and carbonyl oxygen. The aromatic nature of the phenyl ring allows for various substitutions, which can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing binding affinity and selectivity. nih.govrsc.org
Piperazine Moiety: The piperazine ring is a common heterocyclic motif in drug design, valued for its ability to improve the pharmacokinetic profile of compounds. researchgate.netnih.gov Its two nitrogen atoms, typically at positions 1 and 4, can be protonated at physiological pH, which often enhances water solubility and bioavailability. nih.govresearchgate.net The piperazine core can act as a rigid scaffold to correctly orient other functional groups for optimal interaction with a target. mdpi.com Furthermore, the nitrogen atoms can serve as hydrogen bond acceptors, contributing to the binding energy of the ligand-receptor complex. researchgate.net The versatility of the piperazine ring allows for substitutions on its nitrogen atoms, providing a straightforward way to modulate the compound's properties. ingentaconnect.comwikipedia.org
Influence of Substitutions on the Benzamide Phenyl Ring on Biological Potency
Modifications to the benzamide phenyl ring are a critical strategy for fine-tuning the biological activity of N-(4-Aminopiperazin-1-yl)benzamide derivatives. The nature, position, and number of substituents can significantly impact the compound's interaction with its biological target.
Research has shown that the electronic properties of substituents on the benzamide ring play a pivotal role. For instance, in a study of benzamide derivatives as positive allosteric modulators of the mGluR5 receptor, it was found that electron-withdrawing groups in the para-position of the benzamide moiety increased potency. nih.gov This suggests that altering the electron density of the aromatic ring can enhance key interactions with the receptor.
The position of the substituent is also crucial. A study on benzamide derivatives as acetylcholinesterase inhibitors revealed that compounds with a para-substituted dimethylamine (B145610) side chain exhibited more potent inhibition and higher selectivity compared to those with meta- or ortho-substitutions. nih.govresearchgate.net This highlights the importance of the spatial arrangement of functional groups for optimal binding.
The following table summarizes the effects of various substitutions on the benzamide phenyl ring on biological activity, as reported in different studies.
| Substituent | Position | Effect on Biological Potency | Reference |
| Electron-withdrawing groups (e.g., Nitro, Cyano) | Para | Increased potency | nih.gov |
| Halogen (e.g., Fluoro) | Ortho | Increased binding and functional activity | nih.gov |
| Dimethylamine side chain | Para | More potent inhibition and selectivity | nih.govresearchgate.net |
| Dimethylamine side chain | Meta or Ortho | Less potent inhibition | nih.govresearchgate.net |
| Methoxy and Hydroxyl groups | Ortho to each other | Reduced cytotoxicity and enhanced DNA-ligand stability | nih.gov |
Elucidation of the Role of the Piperazine Moiety and its N-Substitutions
The piperazine moiety is a key structural element that not only influences the pharmacokinetic properties but also directly participates in the biological activity of this compound derivatives. nih.govingentaconnect.com Its ability to form hydrogen bonds and its role as a versatile scaffold are central to its function. researchgate.net
For example, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides developed as M1 muscarinic acetylcholine (B1216132) receptor antagonists, the alkyl group on the piperazine nitrogen was a key determinant of activity. nih.gov Similarly, in the development of anti-glioblastoma agents, SAR studies of piperazine-based benzamide derivatives led to the identification of a lead compound with potent activity. nih.gov
The table below illustrates the impact of different N-substitutions on the piperazine ring.
| N-Substituent on Piperazine | Effect on Biological Activity | Reference |
| Alkyl groups | Modulated antagonist activity at M1 mAChR | nih.gov |
| Phenyl group | Showed strong cytotoxic activity in LNCaP cells | mdpi.com |
| Benzyl or Pyridine groups | Did not improve activity compared to phenyl | mdpi.com |
| Propylsulfonyl group | Led to potent GlyT-1 inhibitors | researchgate.net |
Impact of the Amine Linker on Compound Activity and Selectivity
The linker's primary role is to position the two key pharmacophores—the benzamide and the piperazine—in the optimal orientation for binding to the target. nih.govfrontiersin.org A linker that is too short or too rigid may prevent the molecule from adopting the necessary conformation for effective interaction. Conversely, a linker that is too long or too flexible might lead to a loss of entropy upon binding, reducing affinity.
In the context of antibody-drug conjugates (ADCs), linker chemistry is paramount for ensuring the stability of the conjugate in circulation and the efficient release of the payload at the target site. frontiersin.orgnih.gov While not directly analogous to small molecules, the principles of linker design in ADCs—balancing stability and cleavage—offer valuable insights. For instance, the choice between cleavable and non-cleavable linkers can dramatically alter the efficacy and toxicity profile of a drug. nih.govrsc.org
The stability of the linker itself is also a factor. Linkers containing functionalities like hydrazones or esters can be designed to be cleavable under specific physiological conditions, such as the acidic environment of tumors, providing a mechanism for targeted drug release. nih.gov
Computational Approaches in SAR Elucidation for this compound
Computational methods have become indispensable tools in modern drug discovery, offering powerful ways to understand and predict the SAR of compounds like this compound derivatives. These in silico techniques can significantly accelerate the drug development process by prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com For benzamide derivatives, QSAR models can be developed to predict their inhibitory activity based on various molecular descriptors. scispace.commdpi.com
These descriptors can be physicochemical (e.g., lipophilicity, polarizability), electronic (e.g., partial charges), or topological (e.g., molecular shape and size). mdpi.com By analyzing the correlation between these descriptors and the observed biological activity, a predictive model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby guiding the selection of candidates for synthesis and testing. archivepp.com For example, a QSAR study on thiazolidine (B150603) neuraminidase inhibitors revealed the importance of steric and hydrophobic descriptors for their activity. nih.gov
Ligand-Based and Structure-Based Drug Design Concepts
Ligand-Based Drug Design: When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods can be employed. These approaches rely on the knowledge of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. Newly designed molecules can then be virtually screened against this pharmacophore model to assess their potential for activity.
Structure-Based Drug Design: If the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design techniques can be utilized. Molecular docking is a key method in this approach, where the binding mode and affinity of a ligand within the active site of the target are predicted. researchgate.net
For this compound derivatives, docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.net This information can guide the design of new derivatives with improved complementarity to the active site, leading to enhanced potency and selectivity. For instance, molecular docking of a potent acetylcholinesterase inhibitor showed that it could bind to both the catalytic and peripheral sites of the enzyme. researchgate.net
Molecular Pharmacology and Target Interaction Profiling of N 4 Aminopiperazin 1 Yl Benzamide
Identification and Validation of Specific Molecular Targets
The benzamide (B126) and piperazine (B1678402) moieties are recognized pharmacophores that interact with various biological targets, suggesting that N-(4-Aminopiperazin-1-yl)benzamide could exhibit a diverse range of activities.
Comprehensive Enzyme Inhibition Profiling
The structural components of this compound suggest potential interactions with several classes of enzymes.
DNA Methyltransferases (DNMTs): Analogues of this compound have been investigated as inhibitors of DNA methylation. For instance, quinoline-based analogues of 4-amino-N-(4-aminophenyl)benzamide have been shown to inhibit DNMT1, 3A, and 3B. pasteur.frresearcher.life These compounds were found to be more potent against human DNMT3A than DNMT1 and could induce the re-expression of a reporter gene in leukemia cells. pasteur.frresearcher.life The structure-activity relationship studies of these analogues indicated that the presence of bicyclic substituents, like a quinoline (B57606), was well-tolerated for inhibitory activity. pasteur.frresearcher.life
Histone Deacetylases (HDACs): Benzamide derivatives are a known class of HDAC inhibitors. Specifically, 4-(aminomethyl)-N-hydroxybenzamide derivatives have been identified as potent inhibitors of HDAC6 with high selectivity over other isoforms. nih.gov The selectivity is attributed to the benzylic spacer and hydrophobic capping groups that interact with the active site of HDAC6. nih.gov Furthermore, a panel of benzamide-containing HDAC inhibitors demonstrated slow tight-binding inhibition with long residence times on the enzyme. rcsb.org
Tyrosine Kinases: The 4-(aminomethyl)benzamide (B1271630) scaffold has been utilized to design potent and selective tyrosine kinase inhibitors. nih.gov These compounds have shown inhibitory activity against a panel of receptor tyrosine kinases including EGFR, HER-2, and VEGFR. nih.gov Molecular docking studies of these analogues have provided insights into their binding modes within the kinase domain. nih.gov Additionally, other benzamide derivatives have been developed as pan-BCR-ABL inhibitors, including against the T315I mutant, which is resistant to some tyrosine kinase inhibitors. semanticscholar.org
Cholinesterases: Benzohydrazide derivatives, which share structural similarities with benzamides, have been reported as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These compounds have shown dual inhibition with IC50 values in the micromolar range. nih.gov Cholinesterase inhibitors work by increasing the levels of acetylcholine (B1216132) in the brain, a mechanism used in the treatment of neurodegenerative diseases. nih.gov
DprE1: 4-Aminoquinolone piperidine (B6355638) amides have been identified as noncovalent, reversible inhibitors of decaprenylphosphoryl-β-d-ribose 2’-epimerase (DprE1), a crucial enzyme for the cell wall synthesis of Mycobacterium tuberculosis. nih.govresearchgate.net These compounds exhibit potent anti-mycobacterial activity with long residence times on the enzyme. nih.govresearchgate.net
Receptor Binding and Modulatory Studies
The piperazine moiety, in particular, is a well-established scaffold for ligands of various neurotransmitter receptors.
Dopamine (B1211576) Receptors: Substituted benzamides are known to be specific ligands for D2-like dopamine receptors (D2, D3, and D4). nih.gov For example, the N-phenyl piperazine analog, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide, shows high affinity and moderate selectivity for dopamine D3 receptors over D2 receptors. nih.gov Novel piperidine-based benzamide derivatives have also been synthesized as potent and selective D4 receptor antagonists. mdpi.com
Serotonin (B10506) Receptors: A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have been synthesized and identified as selective 5-HT4 receptor agonists, demonstrating prokinetic activity in the gastrointestinal tract. nih.gov Furthermore, arylpiperazine derivatives are known to be highly selective ligands for the 5-HT1A receptor. semanticscholar.orgnih.gov
GABAA Receptors: Piperazine derivatives have been shown to act as antagonists of the human α1β2γ2 GABAA receptor. nih.gov These compounds concentration-dependently inhibit the GABA-evoked ion current, with chlorophenylpiperazines being the most potent. nih.gov The GABAA receptor is the primary site for fast-acting synaptic inhibition in the brain. nih.gov
Analysis of Protein-Ligand Interaction Mechanisms
The interaction of benzamide and piperazine derivatives with their protein targets often involves a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
For instance, molecular modeling studies of 4-amino-N-(4-aminophenyl)benzamide analogues inhibiting DNMTs suggest that the quinoline and aminopyrimidine moieties are crucial for interaction with the substrates and the protein. pasteur.fr In the case of tyrosine kinase inhibitors, a flexible 4-(aminomethyl)benzamide linker can allow the molecule to adopt a favorable geometry to bind to the active site. nih.gov For HDAC inhibitors, the benzylic spacer and hydrophobic caps (B75204) of 4-(aminomethyl)-N-hydroxybenzamide derivatives are thought to be key for their selectivity towards HDAC6. nih.gov With dopamine D3 receptor ligands like 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide, the binding is characterized by high affinity and selectivity. nih.gov
Mechanistic Studies of Biological Activity (In Vitro and Preclinical In Vivo Models)
While direct mechanistic studies on this compound are lacking, the activities of its analogues provide a framework for its potential biological effects.
Cellular Pathway Modulation and Signaling Crosstalk
Based on the enzyme and receptor interactions of related compounds, this compound could potentially modulate several cellular pathways.
Epigenetic Regulation: As a potential DNMT and HDAC inhibitor, it could influence gene expression by altering DNA methylation and histone acetylation patterns. This can lead to the re-expression of silenced tumor suppressor genes. pasteur.frresearcher.lifenih.gov
Tyrosine Kinase Signaling: Inhibition of tyrosine kinases could affect downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. nih.gov For example, inhibition of the TYK2 kinase by a 4-aminopyridine (B3432731) benzamide scaffold led to a knockdown of interferon-γ, suggesting a blockade of the IL-12 pathway. nih.gov
Neurotransmitter Signaling: By interacting with dopamine and serotonin receptors, it could modulate neurotransmission in the central nervous system, potentially impacting mood, cognition, and motor control. nih.govnih.gov
Cell Cycle Control: Some N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in cancer cells through a p53/p21-dependent pathway. nih.gov
Target Engagement Assays in Cellular Systems
To validate the interaction of this compound with its putative targets in a cellular context, several assays could be employed.
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement by measuring the change in thermal stability of the target protein upon ligand binding.
Reporter Gene Assays: For targets like DNMTs, reporter assays can be used to measure the re-expression of a gene silenced by methylation, providing evidence of target inhibition in cells. pasteur.frresearcher.life
Phosphorylation Assays: For kinase targets, western blotting or ELISA-based assays can be used to measure the phosphorylation status of downstream substrates, thereby confirming the inhibition of the kinase in a cellular system.
Receptor Binding and Functional Assays: Radioligand binding assays in cells expressing the receptor of interest can determine the binding affinity. Functional assays, such as measuring changes in intracellular second messengers (e.g., cAMP, Ca2+), can confirm the agonistic or antagonistic activity at the receptor.
Differentiating Allosteric vs. Orthosteric Binding Interactions
The determination of whether a ligand binds to the primary, or orthosteric, site of a receptor or to a secondary, allosteric site is fundamental to understanding its mechanism of action and potential for therapeutic selectivity. For this compound and its analogues, this differentiation is critical. While direct studies on this compound are not extensively detailed in publicly available literature, the principles of differentiating binding modes can be illustrated through research on structurally related benzamide derivatives.
One key approach involves evaluating the ligand's interaction in the presence of a known orthosteric ligand. For instance, in the study of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT1), the inhibition of glycine transport was found to be independent of the concentration of the natural ligand, glycine. researchgate.net This non-competitive mode of action is a strong indicator of allosteric binding, as an orthosteric inhibitor would be expected to compete directly with glycine for the same binding site. researchgate.net
Functional assays are paramount in this differentiation. By measuring the functional response of a receptor or transporter in the presence of both the compound and varying concentrations of the endogenous ligand, a mode of action can be inferred. A classic competitive antagonist will shift the dose-response curve of the agonist to the right without affecting the maximum response, characteristic of orthosteric binding. In contrast, an allosteric modulator can alter the agonist's affinity, efficacy, or both, often in a non-saturable manner.
For G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors (mAChRs) targeted by some benzamide analogues, the high sequence conservation within the orthosteric binding site across subtypes makes achieving selectivity with orthosteric ligands challenging. nih.gov Allosteric modulators, which bind to less conserved regions, offer a promising strategy for achieving subtype selectivity. Therefore, determining the binding site of novel ligands like this compound is a key step in their development.
High-Throughput Screening (HTS) and Hit-to-Lead Identification Strategies for this compound Analogues
High-throughput screening (HTS) serves as the initial step in identifying promising "hit" compounds from large chemical libraries, which can then be optimized into "lead" candidates. For analogues of this compound, HTS campaigns are designed around specific biological targets.
The process typically involves the following stages:
Assay Development: A robust and sensitive assay is developed to measure the activity of the compounds against the target of interest. This could be a binding assay or a functional assay measuring a downstream cellular event.
HTS Campaign: A large library of compounds is screened using the developed assay. This process is highly automated to allow for the rapid testing of thousands of compounds.
Hit Identification: Compounds that exhibit activity above a certain threshold in the primary screen are identified as "hits."
Hit Confirmation and Triage: The activity of the hits is confirmed through re-testing, and their purity and structural integrity are verified. False positives are eliminated.
Hit-to-Lead Optimization: Confirmed hits undergo a process of medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties. This involves the synthesis and testing of a series of analogues to establish a structure-activity relationship (SAR).
An example of this process can be seen in the development of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as M1 mAChR antagonists. nih.govnih.gov Through an iterative analog library approach, researchers synthesized and evaluated a series of compounds to develop a SAR. nih.govnih.gov This led to the identification of compounds with varying potencies and selectivities for the M1 receptor over other mAChR subtypes. nih.govnih.gov
The following table illustrates the kind of data generated during such a hit-to-lead campaign for M1 antagonists with a similar benzamide scaffold.
| Compound | Substitution | M1 IC50 (nM) | M3 IC50 (nM) | M5 IC50 (nM) |
| 8a | 2-Cl | 960 | Low µM | Low µM |
| 8b | 2-OMe | 820 | Low µM | Low µM |
| 8e | Pentafluoro | 350 | >10,000 | 830 |
| 8f | 4-OMe | Comparable to original | Not reported | Not reported |
This table is based on data for N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamide analogues as reported in the literature. nih.gov
Similarly, in the search for novel anticancer agents, a series of N-(piperidine-4-yl)benzamide derivatives were designed, synthesized, and evaluated for their antitumor activity. nih.gov This screening effort identified a particular compound, designated as compound 47, which showed potent activity against HepG2 cells with an IC50 value of 0.25 µM. nih.gov Further studies on this lead compound revealed its mechanism of action to be the induction of cell cycle arrest. nih.gov
The hit-to-lead process is a crucial and resource-intensive phase of drug discovery that aims to transform a promising initial finding from an HTS campaign into a viable candidate for further preclinical development.
Preclinical Efficacy Studies of N 4 Aminopiperazin 1 Yl Benzamide and Its Analogues
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal, Antitubercular)
The antimicrobial properties of N-(4-Aminopiperazin-1-yl)benzamide and its derivatives have been evaluated against a range of microorganisms, including bacteria and fungi, with a notable focus on their potential as antitubercular agents.
In Vitro Susceptibility and Minimum Inhibitory Concentration Determinations
In vitro studies are fundamental to determining the antimicrobial efficacy of novel compounds. For analogues of this compound, these investigations have primarily involved determining their minimum inhibitory concentration (MIC) against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. nih.govrsc.org Several of these compounds demonstrated significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. nih.govrsc.org For the most active compounds, the 90% inhibitory concentrations (IC90) were found to be in the range of 3.73 to 4.00 μM. nih.govrsc.org
Similarly, research on other benzamide (B126) derivatives has shown promising antibacterial activity. For instance, certain N-benzamide derivatives exhibited excellent activity against both Bacillus subtilis and Escherichia coli, with MIC values as low as 6.25 μg/mL and 3.12 μg/mL, respectively. nanobioletters.com In another study, N-(1,3,4-oxadiazol-2-yl)benzamide analogues were effective against various drug-resistant Gram-positive pathogens at concentrations ranging from 1 to 2 μg/mL. nih.gov
The antifungal activity of related compounds has also been explored. An amide derivative of p-aminobenzoic acid synthesized from piperazine (B1678402) showed significant antifungal activity against Candida albicans and Aspergillus niger. researchgate.net Furthermore, certain amidoxime-based benzamide motifs displayed potent inhibitory concentrations against C. albicans. nih.gov
Table 1: In Vitro Antitubercular Activity of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives against M. tuberculosis H37Ra
| Compound Analogue | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Series-I Compounds | ||
| 6a | 1.35 - 2.18 | 3.73 - 4.00 |
| 6e | 1.35 - 2.18 | 40.32 |
| 6h | 1.35 - 2.18 | 3.73 - 4.00 |
| 6j | 1.35 - 2.18 | 3.73 - 4.00 |
| 6k | 1.35 - 2.18 | 3.73 - 4.00 |
| Series-II Compound | ||
| 7e | 1.35 - 2.18 | Not Reported |
Data sourced from studies on pyrazinamide (B1679903) analogues. nih.govrsc.org
Broad-Spectrum Analysis Against Diverse Microbial Strains
While much of the focus has been on antitubercular activity, the broader antimicrobial spectrum of this compound analogues is an area of active investigation. Studies on related benzamide and piperazine-containing compounds suggest potential for broad-spectrum activity. For example, N-benzamide derivatives have demonstrated activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com The inherent structural features of the piperazine ring, present in many successful antibiotics like ciprofloxacin (B1669076), contribute to the potential for a wide range of antimicrobial action. nih.gov
Investigations into halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have revealed their effectiveness against a variety of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, another class of related compounds, have shown broad-spectrum antibacterial activities with MIC values ranging from 0.5 to 32 μg/mL. mdpi.com
Elucidation of Mechanistic Basis for Antimicrobial Action
Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For this compound and its analogues, the precise mechanisms are still under investigation, but studies on related structures offer valuable insights.
In the context of antitubercular activity, pyrazinamide, a structural analogue, is a prodrug that is converted to its active form, pyrazinoic acid. The proposed mechanisms of action for pyrazinoic acid include the inhibition of trans-translation and potentially coenzyme A synthesis, both of which are essential for the survival of M. tuberculosis. nih.gov It is plausible that this compound analogues could share a similar mechanistic pathway.
For other benzamide derivatives, different mechanisms have been proposed. For example, some halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to be multi-targeting antibiotics that can depolarize bacterial membranes and interfere with essential processes like menaquinone biosynthesis. nih.gov Another related compound was found to inhibit lipoteichoic acid biosynthesis, a crucial component of the cell wall in Gram-positive bacteria. nih.gov These findings suggest that this compound and its derivatives could potentially exert their antimicrobial effects through various mechanisms, making them promising candidates for further investigation.
Antiviral Activity Assessments (e.g., Hepatitis C Virus, Filoviruses)
Analogues of this compound have demonstrated significant promise as antiviral agents, particularly against Hepatitis C virus (HCV) and highly pathogenic filoviruses like Ebola (EBOV) and Marburg (MARV) viruses.
In Vitro Viral Replication Inhibition Assays
The antiviral potential of these compounds is primarily evaluated through in vitro assays that measure the inhibition of viral replication in cell cultures. A high-throughput screening of a small molecule library identified 4-aminopiperidine (B84694) (4AP) derivatives as potent inhibitors of HCV proliferation. nih.gov The initial screening hit demonstrated efficacy in an HCV cell culture (HCVcc) assay with an EC50 value of 2.57 μM, without significant cytotoxicity. nih.gov Subsequent optimization of this scaffold led to derivatives with increased potency against HCV. nih.govnih.gov
In the context of filoviruses, a series of 4-(aminomethyl)benzamides have been identified as remarkably potent inhibitors of Ebola virus entry. nih.govnih.gov These compounds were also found to be effective against Marburg virus, indicating broad-spectrum anti-filoviral activity. nih.govresearchgate.net Several of these benzamide-based inhibitors showed superior inhibitory activity against infectious Ebola and Marburg viruses in Vero cells. nih.gov A surrogate system using viral pseudotyping has been instrumental in the rapid identification and study of these entry inhibitors in a lower biosafety level environment. nih.gov
Table 2: Antiviral Activity of this compound Analogues
| Virus | Compound Class | Assay | Key Findings |
|---|---|---|---|
| Hepatitis C Virus (HCV) | 4-Aminopiperidine Derivatives | HCVcc Luciferase Reporter Assay | Potent inhibition of HCV proliferation (EC50 = 2.57 μM for initial hit). nih.gov |
| Ebola Virus (EBOV) | 4-(Aminomethyl)benzamides | Viral Pseudotyping and Wild-Type Virus Assays | Potent inhibitors of Ebola virus entry. nih.govnih.gov |
| Marburg Virus (MARV) | 4-(Aminomethyl)benzamides | Viral Pseudotyping and Wild-Type Virus Assays | Effective against Marburg virus, demonstrating broad-spectrum antifiloviral activity. nih.govresearchgate.net |
Modulation of Host-Pathogen Interactions
The antiviral mechanism of these compounds often involves the disruption of critical interactions between the virus and the host cell. For the 4-aminopiperidine derivatives active against HCV, studies indicate that their mechanism of action is the inhibition of the assembly and release of infectious virus particles. nih.govnih.gov This is a distinct mechanism from many approved HCV drugs that target viral replication enzymes. nih.gov
In the case of the 4-(aminomethyl)benzamides targeting filoviruses, the primary mechanism is the inhibition of viral entry into the host cell. nih.govnih.gov These compounds are believed to block the fusion of the viral envelope with the host cell membrane, a critical step mediated by the viral glycoprotein (B1211001) (GP). nih.gov By preventing this fusion event, the viral genetic material cannot enter the cytoplasm to initiate replication. The filovirus surface glycoprotein is a key player in this entry process, and its inhibition is a promising antiviral strategy. nih.gov
Anticancer Research Applications
The therapeutic potential of this compound and its analogues has been a subject of significant interest in preclinical anticancer research. These investigations have explored their ability to induce cell death, halt cell proliferation, and inhibit tumor growth in various cancer models.
Cytotoxicity Evaluation in Diverse Cancer Cell Lines
The cytotoxic effects of analogues of this compound have been evaluated across a range of human cancer cell lines, demonstrating varied and, in some cases, potent activity.
A series of 2-amino-1,4-naphthoquinone-benzamides, which are structurally related to the core benzamide structure, were synthesized and assessed for their cytotoxic potential. nih.gov All the synthesized compounds (5a-n) exhibited greater potency against the MDA-MB-231 breast cancer cell line than the standard chemotherapeutic agent, cisplatin (B142131). nih.gov Notably, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were exceptionally potent, with IC50 values of 0.4 µM, making them 78.75 times more active than cisplatin in this cell line. nih.gov Compound 5e also demonstrated significant activity against the HT-29 colon cancer cell line, being 50.8 times more potent than cisplatin. nih.gov However, these compounds were less effective against the SUIT-2 pancreatic cancer cell line compared to cisplatin. nih.gov
Another study focused on a synthetic 5-aminopyrazole derivative, N-[[3-(4-bromophenyl)-1H-pyrazol- 5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), which showed selective cytotoxicity towards HeLa cervical cancer cells with an IC50 of 65.58 ± 8.40 μM. researchgate.net In contrast, it was less active against MeWo (melanoma) and HepG2 (hepatocellular carcinoma) cell lines. researchgate.net
Furthermore, a novel series of N-(piperidine-4-yl)benzamide derivatives were designed and evaluated for their antitumor activities. nih.gov Compound 47 from this series was identified as the most potent against HepG2 cells, with an IC50 value of 0.25 μm. nih.gov
A synthetic benz[f]indole-4,9-dione analogue, 2-amino-3-ethoxycarbonyl-N-methylbenz[f]indole-4,9-dione (SME-6), also demonstrated potent growth inhibition across a panel of human cancer cell lines. elsevierpure.com
The nucleoside analogue, benzamide riboside (BR), has also shown potent cytotoxic activity in various malignant cell lines in vitro. nih.gov
Table 1: Cytotoxicity of this compound Analogues in Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
| 2-amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 (Breast) | 0.4 µM | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide (5l) | MDA-MB-231 (Breast) | 0.4 µM | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide (5e) | HT-29 (Colon) | Not specified | nih.gov |
| N-[[3-(4-bromophenyl)-1H-pyrazol- 5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7) | HeLa (Cervical) | 65.58 ± 8.40 μM | researchgate.net |
| N-(piperidine-4-yl)benzamide derivative (47) | HepG2 (Liver) | 0.25 µm | nih.gov |
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
The anticancer activity of these benzamide analogues is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.
The 2-amino-1,4-naphthoquinone-benzamide derivatives have been identified as inducers of apoptosis. nih.gov Similarly, the cytotoxic effects of the 5-aminopyrazole derivative BC-7 in HeLa cells were found to be mediated by the induction of apoptosis through a mitochondrial- and caspase-dependent pathway. researchgate.net This was preceded by cell cycle arrest in the early M phase, potentially leading to mitotic catastrophe. researchgate.net
Further investigation into a series of N-(piperidine-4-yl)benzamide derivatives revealed that the most potent compound, compound 47, induced cell cycle arrest in HepG2 cells. nih.gov Western blot analysis showed that this compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while increasing the levels of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov This suggests that compound 47 induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov
A new ciprofloxacin derivative containing a piperazin-1-yl moiety was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in HCT116 colorectal cancer and A549 non-small cell lung carcinoma cells. nih.gov This was associated with an overexpression of p53 and Bax proteins and a decrease in p21 and Bcl-2 gene expression. nih.gov
The benz[f]indole-4,9-dione analogue, SME-6, was also shown to exert its growth-inhibitory effects by inducing G2/M cell cycle arrest and apoptosis in human lung cancer cells (A549). elsevierpure.com
Benzamide riboside (BR) is understood to have at least two mechanisms of action: the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in DNA synthesis, and the induction of apoptosis. nih.gov
Finally, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives linked to a 1,2,3-triazole moiety have been shown to suppress the cell cycle and induce apoptosis in A549, MDA-MB-231, and SKOV3 cancer cells. mdpi.com
Efficacy Studies in Preclinical In Vivo Tumor Models (Non-human)
The antitumor potential of some this compound analogues has been demonstrated in non-human, in vivo tumor models.
An analogue, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), exhibited significant growth-inhibiting efficacy in several rat tumor models. popline.org High efficacy was observed in intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma. popline.org Interestingly, GOE1734 was found to be preferentially active in slowly proliferating tumors. popline.org It was ineffective in rapidly growing tumors like transplanted Yoshida sarcoma and Walker 256 carcinosarcoma. popline.org Some antitumor effects were noted in L5222 leukemia after intraperitoneal transplantation. popline.org
Benzamide riboside (BR) has also demonstrated potent cytotoxic activity in vivo in L1210 leukemia. nih.gov
Neuropharmacological Investigations (Preclinical Models)
In addition to anticancer research, analogues of this compound have been investigated for their neuropharmacological properties in preclinical models, particularly focusing on their interactions with various receptors in the central nervous system.
Receptor Subtype Selectivity and Functional Activity Studies
Several studies have focused on the design and synthesis of benzamide analogues with high affinity and selectivity for specific receptor subtypes.
One study reported the discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides as novel, selective, and potent inhibitors of the glycine (B1666218) transporter 1 (GlyT-1). researchgate.net GlyT-1 is a key regulator of extracellular glycine concentrations, which is important for both inhibitory and excitatory neurotransmission. researchgate.net
Another class of compounds, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues, were found to be potent and exceptionally selective delta opioid receptor agonists. nih.gov The lead compound in this series exhibited an IC50 of 0.87 nM for the delta opioid receptor with very high selectivity over mu and kappa opioid receptors. nih.gov
In a different study, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines were identified as a new class of opioid receptor antagonists. nih.gov Further synthesis and testing led to the identification of several potent and selective kappa opioid receptor antagonists. nih.gov
N-(thiazol-2-yl)-benzamide analogues have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org
Additionally, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been developed as inhibitors of GlyT-1, with some advanced leads showing a good balance of in vitro potency, selectivity, and favorable ADME profiles. nih.gov
Behavioral and Electrophysiological Assays in Animal Models
The in vivo effects of these neuropharmacologically active benzamide analogues have been assessed using behavioral and electrophysiological assays in animal models.
N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, a selective class III anti-arrhythmic agent, was studied in two in vivo models of reentrant arrhythmias and showed potency and efficacy. nih.gov The electrophysiological activity of a series of N-substituted-4-(1H-imidazol-1-yl)benzamides was demonstrated in an in vitro Purkinje fiber assay. nih.gov
The central nervous system effects of 2-o-chlorobenzoyl-4-chloro-n-methyl-n-alpha-glycylglycinanilide hydrate (B1144303) (45-0088-S) were compared to diazepam in cats and monkeys. nih.gov The compound showed a stronger "taming" effect in wild cats and a more potent hypnotic effect in monkeys compared to diazepam. nih.gov Electrophysiological studies in cats revealed that this compound inhibited the activity of the reticular formation, hypothalamus, and amygdala. nih.gov
In a study using dopamine (B1211576) transporter knockout (DAT-KO) rats, a model for hyperdopaminergia, researchers investigated the link between altered dopamine signaling, neuronal activity, and behavior. mdpi.com They observed desynchronization between the local field potentials of the striatum and prefrontal cortex in DAT-KO rats, particularly during exploratory behavior, suggesting that hyperdopaminergia disrupts communication between these brain regions. mdpi.com
Furthermore, a representative N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide analogue, (+)-67, demonstrated robust in vivo activity in a cerebrospinal fluid glycine biomarker model in both rodents and nonhuman primates. nih.gov Rodent microdialysis experiments also showed that oral administration of this compound significantly increased extracellular glycine levels in the medial prefrontal cortex. nih.gov
Computational Chemistry and Cheminformatics for N 4 Aminopiperazin 1 Yl Benzamide Research
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques that predict how a ligand, such as N-(4-Aminopiperazin-1-yl)benzamide, interacts with a biological target at the atomic level. nih.gov These methods are crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent and selective molecules.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com This technique provides valuable information about the binding mode and affinity of a compound, which are critical determinants of its biological activity. In the case of this compound derivatives, docking studies can elucidate key interactions with target proteins, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For instance, studies on similar benzamide (B126) derivatives have shown that the benzamide moiety often forms crucial hydrogen bonds with the protein backbone, while the piperazine (B1678402) ring can engage in various interactions depending on the specific substituents and the topology of the binding pocket. peerj.com The docking score, a numerical value representing the predicted binding affinity, is often used to rank and prioritize compounds for further investigation. nih.gov
| Parameter | Description | Relevance to this compound |
| Binding Mode | The specific orientation and conformation of the ligand within the receptor's active site. | Predicts key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to biological activity. |
| Binding Affinity | The strength of the interaction between the ligand and the receptor, often expressed as a binding energy or docking score. | Helps to rank and prioritize derivatives with potentially higher potency. |
| Key Residues | Amino acids in the receptor's active site that are crucial for ligand binding. | Identifies opportunities for modifying the ligand to enhance interactions with specific residues. |
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. peerj.com MD simulations can reveal the conformational changes that occur upon ligand binding and provide insights into the stability of the ligand-receptor complex. For this compound, MD simulations can be used to assess the flexibility of the molecule and its ability to adopt different conformations within the binding site. researchgate.net This information is crucial for understanding the energetic landscape of binding and for designing ligands that can adapt to the dynamic nature of the receptor.
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active compound or a set of active compounds. Once a pharmacophore model for this compound is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. researchgate.net This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity. mdpi.com
| Pharmacophoric Feature | Description | Potential Role in this compound Activity |
| Hydrogen Bond Donor | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | The amino group on the piperazine ring and the amide N-H. |
| Hydrogen Bond Acceptor | An atom that can accept a hydrogen atom to form a hydrogen bond. | The carbonyl oxygen of the benzamide and the nitrogen atoms of the piperazine ring. |
| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | The benzene ring of the benzamide moiety. |
| Positive Ionizable | A group that is likely to be positively charged at physiological pH. | The amino group on the piperazine ring. |
Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling
In silico ADME prediction plays a vital role in the early stages of drug discovery by identifying compounds with favorable pharmacokinetic properties. researchgate.netnih.gov Various computational models are available to predict a wide range of ADME properties, such as oral bioavailability, blood-brain barrier permeability, and metabolic stability. hamdard.edu.pk For this compound and its derivatives, these predictive models can help to flag potential liabilities early on, allowing for the design of compounds with improved drug-like properties. nih.gov For example, Lipinski's rule of five is a commonly used guideline to assess the druglikeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption. |
| LogP | < 5 | Optimal lipophilicity for membrane permeability. |
| H-bond Donors | < 5 | Good balance for solubility and permeability. |
| H-bond Acceptors | < 10 | Good balance for solubility and permeability. |
| Blood-Brain Barrier Permeability | Varies | Important for CNS-acting drugs. |
| CYP450 Inhibition | Varies | Potential for drug-drug interactions. |
De Novo Drug Design and Scaffold Hopping Approaches
De novo drug design is a computational technique that aims to generate novel molecular structures from scratch that are predicted to bind to a specific target. These methods can be used to explore new chemical space and to design compounds with unique scaffolds and improved properties. Scaffold hopping is a related approach that involves replacing the core structure (scaffold) of a known active compound with a different one while maintaining the key binding interactions. uniroma1.itnih.gov This technique can lead to the discovery of novel chemical series with improved patentability and physicochemical properties. bhsai.orgacs.org For this compound, these approaches could be used to generate novel analogs with different core structures but similar or improved biological activity.
Application of Data Mining and Machine Learning in Benzamide Derivative Discovery
Data mining and machine learning are increasingly being used in drug discovery to analyze large datasets and to build predictive models. nih.govnih.gov In the context of benzamide derivative discovery, these techniques can be applied to large databases of chemical compounds and their associated biological activities to identify structure-activity relationships (SAR). nih.govripublication.com Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained to predict the biological activity of new compounds based on their chemical structure. youtube.com These models can then be used to virtually screen large libraries of compounds and to prioritize candidates for synthesis and testing, thereby accelerating the discovery of novel benzamide derivatives. cam.ac.ukacs.org
Advanced Analytical and Characterization Techniques in N 4 Aminopiperazin 1 Yl Benzamide Research
Comprehensive Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for unequivocally determining the chemical structure of a molecule. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework of a compound. Both ¹H and ¹³C NMR are crucial for the structural confirmation of N-(4-Aminopiperazin-1-yl)benzamide.
¹H NMR: This technique identifies the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the benzamide (B126) group, the protons on the piperazine (B1678402) ring, and the protons of the amine groups. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (e.g., doublets, triplets) would reveal adjacent proton-proton coupling.
¹³C NMR: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in a different chemical environment, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperazine ring.
While specific spectral data for this compound is not publicly available, Table 1 provides expected chemical shifts for the core benzamide structure based on reference data. nih.gov The presence of the aminopiperazine moiety would further influence these shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Benzamide Fragment This table is illustrative and based on general chemical shift ranges for similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~167-170 |
| Aromatic C-H (ortho) | ~7.8-8.0 | ~127-129 |
| Aromatic C-H (meta) | ~7.4-7.6 | ~128-130 |
| Aromatic C-H (para) | ~7.5-7.7 | ~131-133 |
| Amide N-H | ~7.5-8.5 | - |
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for this compound (C₁₁H₁₆N₄O) is 220.1324 g/mol . The fragmentation pattern observed in the mass spectrum offers further structural clues. For benzamide-containing compounds, a common fragmentation involves the loss of the amide group, leading to the formation of a stable benzoyl cation. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show prominent absorption bands corresponding to:
N-H stretching of the primary and secondary amines and the amide group.
C=O stretching of the amide carbonyl group.
C-N stretching of the amines and amide.
Aromatic C-H and C=C stretching.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be developed to separate the compound from any starting materials, by-products, or degradation products. The purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total peak area. For quantitative analysis, a calibration curve is constructed using standards of known concentration. While specific HPLC data for this compound is proprietary, commercial suppliers often provide purity assessments greater than 95-98% as determined by HPLC. bldpharm.com
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC could be employed for the analysis of more volatile precursors or potential impurities in its synthesis.
Table 2: Comparison of Chromatographic Techniques for the Analysis of this compound This table provides a general comparison of the applicability of these techniques.
| Technique | Primary Application | Advantages | Limitations for this Compound |
| HPLC | Purity assessment, quantitative analysis | High resolution, suitable for non-volatile compounds | Requires appropriate solvent systems |
| GC | Analysis of volatile impurities/precursors | High efficiency for volatile compounds | Limited applicability due to low volatility |
X-ray Crystallography for Detailed Ligand-Target Complex Structures
X-ray crystallography is a powerful technique that can determine the three-dimensional arrangement of atoms in a crystalline solid. nist.gov When this compound is co-crystallized with its biological target (e.g., an enzyme or receptor), this method can reveal the precise binding mode and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for its biological activity. bldpharm.com This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.
Although no public crystal structures of this compound in complex with a biological target are available, research on similar benzamide derivatives has demonstrated the utility of this technique in elucidating binding modes. nih.govrsc.org Such studies typically reveal key hydrogen bonding interactions involving the amide and piperazine moieties, as well as aromatic interactions of the benzoyl group.
Advanced Microscopy Techniques for Subcellular Localization and Cellular Interaction Studies
Understanding where a compound localizes within a cell is critical to elucidating its mechanism of action. Advanced microscopy techniques can provide this information with high spatial resolution.
To visualize this compound within cells, it would typically need to be modified with a fluorescent tag. This could be achieved through synthetic chemistry to attach a fluorophore to a position on the molecule that does not interfere with its biological activity.
Confocal Laser Scanning Microscopy (CLSM) would then be used to obtain high-resolution, three-dimensional images of the fluorescently-labeled compound within cells. By co-staining with fluorescent markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria), the subcellular localization of the compound can be precisely determined.
Fluorescence Resonance Energy Transfer (FRET) microscopy could be employed to study the direct interaction between the labeled compound and its fluorescently-tagged cellular target. A FRET signal would only be observed when the two molecules are in very close proximity, providing strong evidence of a direct binding event within the cellular context.
While no specific studies employing these techniques for this compound have been published, these methods represent the cutting edge for investigating the cellular pharmacology of novel compounds. Research on other small molecules has successfully used these approaches to map their distribution and interactions within cells.
Future Directions and Translational Potential in Fundamental and Applied Chemical Sciences
Design and Synthesis of Next-Generation N-(4-Aminopiperazin-1-yl)benzamide Analogues
The future design and synthesis of analogues of this compound will be guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies, to optimize potency, selectivity, and pharmacokinetic profiles. An iterative library approach, similar to that used for developing N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as M1 muscarinic acetylcholine (B1216132) receptor antagonists, can be employed. nih.gov
Key synthetic strategies will likely involve modifications at several key positions of the parent molecule:
The Benzamide (B126) Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzamide ring can modulate the electronic properties and binding interactions of the molecule.
The Piperazine (B1678402) Ring: Alkylation, acylation, or sulfonylation of the piperazine nitrogen atoms can influence the compound's polarity, lipophilicity, and metabolic stability. For instance, the synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives has been explored for inhibiting the glycine (B1666218) transporter-1. researchgate.netnih.gov
The Amino Group: The primary amino group on the piperazine ring is a key site for derivatization, allowing for the introduction of diverse functionalities to probe interactions with biological targets.
A rational design approach, tethering the benzamide and a secondary moiety like a sulfonamide, has proven effective in discovering novel piperazine-based inhibitors. researchgate.net This strategy could be adapted for this compound to explore new chemical space and biological activities.
Table 1: Potential Synthetic Modifications for this compound Analogues
| Modification Site | Potential Modification | Rationale | Precedent from Related Compounds |
| Benzamide Ring | Introduction of chloro, methoxy, or methylamino groups | Enhance binding affinity and selectivity | Synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide showed high neuroleptic activity. nih.gov |
| Piperazine Ring | Addition of alkyl or propylsulfonyl groups | Improve pharmacokinetic properties and target engagement | N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives act as GlyT-1 inhibitors. researchgate.netnih.gov |
| Amino Group | Conversion to amides, sulfonamides, or reductive amination | Introduce new interaction points and modulate physicochemical properties | Synthesis of carboxamide-containing analogues with a 4-aminopiperazine moiety has been reported. uea.ac.uk |
Exploration of Novel Biological Targets and Uncharted Therapeutic Areas
While the full biological activity profile of this compound is yet to be elucidated, the structural similarities to other pharmacologically active benzamides suggest a rich potential for discovering novel biological targets. Research into related compounds provides a roadmap for these explorations.
For example, benzamide derivatives have been successfully developed as antagonists for the M1 muscarinic acetylcholine receptor, with potential applications in movement disorders like Parkinson's disease and dystonia. nih.gov Another promising avenue is the inhibition of glycine transporter-1 (GlyT-1), which is a target for treating schizophrenia by potentiating glutamatergic neurotransmission. researchgate.netnih.govresearchgate.net
Furthermore, the benzamide scaffold has been incorporated into inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic target with relevance in acute myeloid leukemia. uea.ac.uk The evaluation of novel N-(piperidine-4-yl)benzamide derivatives has also revealed potential as cell cycle inhibitors in cancer cells, acting through a p53/p21-dependent pathway. nih.gov The anti-influenza virus activity of 4-[(quinolin-4-yl)amino]benzamide derivatives has also been demonstrated. semanticscholar.org
Future research should therefore involve broad-based screening of this compound analogues against a diverse panel of biological targets, including G-protein coupled receptors, ion channels, enzymes, and epigenetic modulators.
Table 2: Potential Biological Targets for this compound Analogues
| Target Class | Specific Target Example | Potential Therapeutic Area | Rationale from Related Compounds |
| Receptors | Muscarinic Acetylcholine Receptor M1 | Parkinson's Disease, Dystonia | N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides are selective M1 antagonists. nih.gov |
| Transporters | Glycine Transporter-1 (GlyT-1) | Schizophrenia | N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives are potent GlyT-1 inhibitors. researchgate.netnih.gov |
| Enzymes | Lysine-Specific Demethylase 1 (LSD1) | Acute Myeloid Leukemia | Carboxamide-containing tranylcypromine (B92988) analogues with a piperazine moiety inhibit LSD1. uea.ac.uk |
| Cell Cycle Proteins | Cyclin B1, p-Rb | Cancer | N-(piperidine-4-yl)benzamide derivatives induce cell cycle arrest. nih.gov |
| Viral Proteins | RNA-dependent RNA polymerase | Influenza | 4-[(Quinolin-4-yl)amino]benzamide derivatives show anti-influenza activity. semanticscholar.org |
Synergistic Combination Strategies with Existing Research Compounds
The therapeutic potential of this compound analogues may be significantly enhanced through synergistic combination with existing research compounds. The rationale for such combinations would depend on the identified biological target and the mechanism of action of the analogue.
For instance, if an analogue is found to be a cell cycle inhibitor, combining it with a DNA-damaging agent or an inhibitor of a different checkpoint protein could lead to enhanced anti-cancer activity. Similarly, if an analogue targets a specific neurotransmitter receptor, its combination with a compound that modulates a different aspect of the same signaling pathway could result in a more profound physiological effect.
The exploration of these combination strategies will require a deep understanding of the underlying biology of the targeted disease and the pharmacology of the combined agents. Preclinical studies, both in vitro and in vivo, will be essential to identify synergistic interactions and to establish the optimal ratios and sequences of administration.
Methodological Advancements in this compound Research and Discovery
Advancements in research methodologies will be crucial for accelerating the discovery and development of this compound-based compounds. High-throughput screening (HTS) of large compound libraries against novel biological targets will enable the rapid identification of initial hits.
Computational methods, such as molecular docking and pharmacophore modeling, can guide the rational design of more potent and selective analogues. semanticscholar.org These in silico approaches can help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested. For example, a pharmacophore model was used to predict the inhibitory activity of certain benzamide derivatives against the PA-PB1 subunit of the influenza virus RNA polymerase. semanticscholar.org
The development of novel synthetic routes that are more efficient and scalable will also be important for producing the required quantities of lead compounds for preclinical and clinical evaluation. The use of microwave-assisted synthesis has been shown to be effective for the preparation of related heterocyclic compounds. mdpi.com
Integration of Multi-Omics Data for Deeper Mechanistic Insights and Predictive Modeling
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach for gaining a deeper understanding of the mechanisms of action of this compound analogues. nih.govnih.gov By analyzing the global changes in a biological system upon treatment with a compound, researchers can identify the key pathways and networks that are modulated.
This multi-omics approach can help to:
Elucidate the mechanism of action: By observing changes in gene expression, protein levels, and metabolite concentrations, it is possible to infer the primary target and downstream effects of a compound.
Identify biomarkers: Omics data can reveal molecular signatures that correlate with the response to a compound, which can be developed as predictive biomarkers for patient stratification. medrxiv.org
Build predictive models: Integrated multi-omics datasets can be used to train machine learning models that can predict the activity of new analogues or identify patient populations that are most likely to benefit from a particular therapy. nih.govmedrxiv.org
The use of multi-omics reference materials can help to ensure the reproducibility and comparability of data across different laboratories and platforms, which is crucial for large-scale data integration efforts. nih.gov
Q & A
Q. What are the key synthetic strategies for preparing N-(4-aminopiperazin-1-yl)benzamide derivatives?
Methodological Answer:
- Multi-step synthesis : Common approaches involve coupling benzoyl chloride derivatives with substituted piperazine intermediates. For example, amidation reactions using coupling agents like HBTU in solvents such as DMF or acetonitrile under inert atmospheres (e.g., nitrogen) .
- Purification : Techniques include column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) and recrystallization from ethanol or acetone .
- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC; silica gel GF254 plates) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. How is the crystal structure of this compound derivatives determined?
Methodological Answer:
- X-ray diffraction : Single crystals are grown via slow evaporation of solvent (e.g., ethanol/water mixtures). Data collection is performed on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K .
- Refinement : SHELXL (via SHELX suite) is used for structure solution and refinement. Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically. Final R-values typically range from 0.04–0.06 .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : - and -NMR in DMSO-d6 or CDCl3 to confirm substituent positions and purity.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
- Elemental analysis : Combustion analysis (C, H, N) to verify stoichiometry .
Advanced Research Questions
Q. How can computational methods predict the electronic and vibrational properties of this compound?
Methodological Answer:
- DFT calculations : Gaussian03 or similar software optimizes geometry at the B3LYP/6-311++G(d,p) level. Vibrational frequencies (IR/Raman) are calculated and scaled by 0.9613 to match experimental data .
- Hyperpolarizability : First hyperpolarizability (β) is computed to assess nonlinear optical (NLO) potential .
- Validation : Compare calculated bond lengths/angles with X-ray data (e.g., C=O bond: 1.22 Å calculated vs. 1.21 Å experimental) .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Substituent variation : Modify the benzamide core (e.g., electron-withdrawing groups at para positions) or piperazine ring (e.g., alkylation) to enhance target affinity .
- Assays : Test derivatives in dose-response assays (e.g., IC50 determination via enzyme inhibition or cell viability assays). Use molecular docking (AutoDock Vina) to predict binding modes to targets like PARP-1 or dopamine receptors .
Q. How to resolve contradictions between experimental and computational data (e.g., bond lengths, spectroscopic peaks)?
Methodological Answer:
- Error analysis : Check for X-ray refinement artifacts (e.g., thermal motion overestimation) using ORTEP-3 or WinGX .
- Basis set optimization : Re-run DFT calculations with larger basis sets (e.g., aug-cc-pVTZ) to improve accuracy .
- Experimental replication : Re-measure IR/Raman spectra under controlled humidity/temperature to rule out environmental effects .
Q. What advanced spectroscopic methods elucidate intermolecular interactions in the solid state?
Methodological Answer:
Q. How to design experiments for determining the mechanism of action in biological systems?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
